![molecular formula C9H18Cl2N2O2 B12284151 Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate;dihydrochloride](/img/structure/B12284151.png)
Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate;dihydrochloride is a bicyclic organic compound with the molecular formula C9H17ClN2O2. This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate;dihydrochloride typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate;dihydrochloride has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate;dihydrochloride involves its role as a nucleophilic catalyst. The compound’s bicyclic structure and nitrogen atoms make it highly nucleophilic, allowing it to participate in various catalytic processes. It can activate substrates by forming intermediates, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application .
Vergleich Mit ähnlichen Verbindungen
Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate;dihydrochloride can be compared with other similar compounds such as:
1,4-Diazabicyclo[2.2.2]octane (DABCO): The parent compound, known for its use as a catalyst in organic synthesis.
Quinuclidine: A structurally similar compound with one nitrogen atom replaced by a carbon atom, used in similar catalytic applications.
Triethylenediamine (TEDA): Another derivative of DABCO, used as a catalyst in polymerization reactions.
The uniqueness of this compound lies in its specific functional groups, which enhance its reactivity and versatility in various chemical reactions and applications .
Eigenschaften
Molekularformel |
C9H18Cl2N2O2 |
|---|---|
Molekulargewicht |
257.15 g/mol |
IUPAC-Name |
ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate;dihydrochloride |
InChI |
InChI=1S/C9H16N2O2.2ClH/c1-2-13-9(12)8-7-10-3-5-11(8)6-4-10;;/h8H,2-7H2,1H3;2*1H |
InChI-Schlüssel |
FMTMULWQIWTSPK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CN2CCN1CC2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


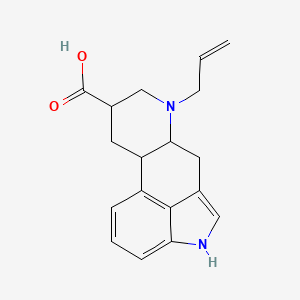



![1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole](/img/structure/B12284086.png)
![4,5,6-Trihydroxy-3-[2-(6-methoxynaphthalen-2-yl)propanoyloxy]oxane-2-carboxylic acid](/img/structure/B12284090.png)
![2-Amino-6-[4-(2-amino-2-carboxyethyl)-3-(3-amino-3-carboxypropyl)-5-hydroxypyridin-1-ium-1-yl]-5-hydroxyhexanoate](/img/structure/B12284091.png)
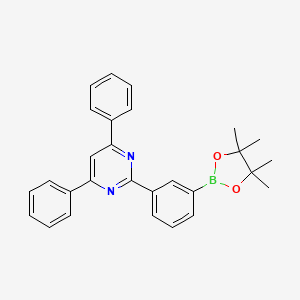
![2-Acetamido-3-[3-iodo-4-(4-methoxyphenoxy)phenyl]propanamide](/img/structure/B12284112.png)
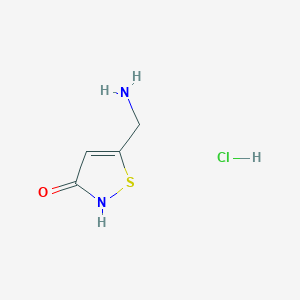
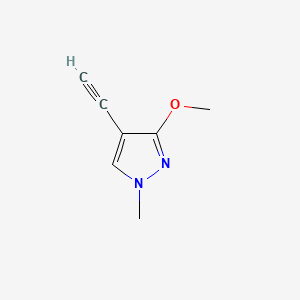
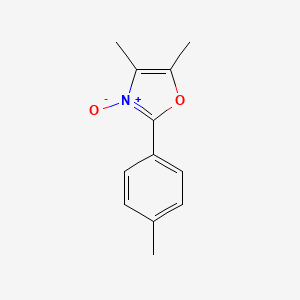
![N,N,N-Trimethyl-3-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8-pentadecafluoro-8-oxooctyl)amino]propan-1-aminium iodide](/img/structure/B12284138.png)

